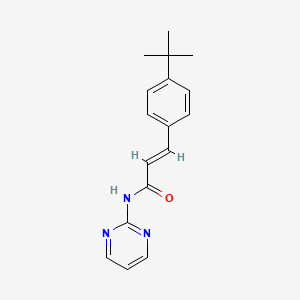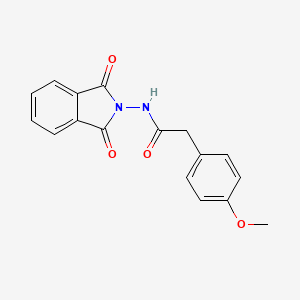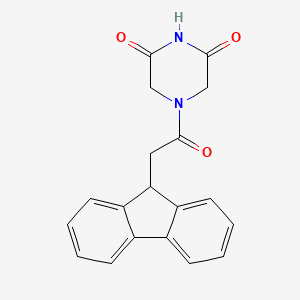
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DMT, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection.
作用機序
DMT is a potent and selective inhibitor of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which is involved in DNA repair and cell death pathways. N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, which can be exploited for cancer therapy. In addition, N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition can reduce inflammation and oxidative stress, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects, including inhibition of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide activity, induction of DNA damage, activation of cell death pathways, reduction of inflammation and oxidative stress, and neuroprotection. DMT has also been shown to have anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
DMT has several advantages for lab experiments, including its potency and selectivity for N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective effects. However, DMT also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
将来の方向性
There are several future directions for DMT research, including the development of more potent and selective N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibitors, the optimization of DMT synthesis and delivery methods, the investigation of DMT's potential applications in other diseases, such as inflammation and autoimmune disorders, and the exploration of combination therapies with DMT and other drugs. Additionally, the use of DMT in clinical trials for cancer therapy and neuroprotection should be further explored.
合成法
DMT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxylic acid chloride, followed by cyclization with piperidine-4-carboxylic acid. The resulting product is then purified by recrystallization. The synthesis of DMT has been optimized to improve the yield and purity of the final product.
科学的研究の応用
DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, DMT has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which leads to increased DNA damage and cell death in cancer cells. DMT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing inflammation and oxidative stress.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-6-14(2)16(12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZHGLSDGDEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
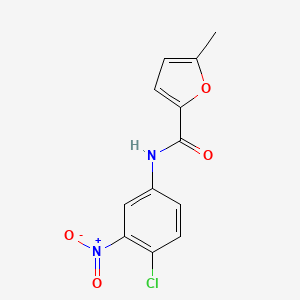
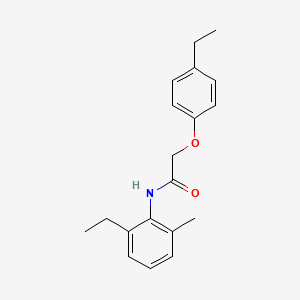
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
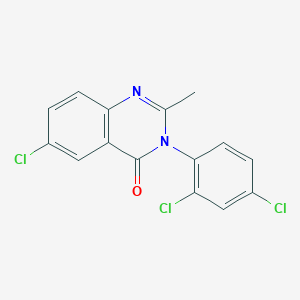
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
